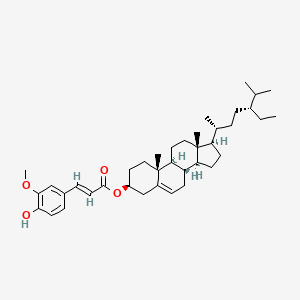

beta-Sitosteryl ferulate

描述

Beta-Sitosteryl ferulate: is a phytosterol ester derived from the combination of beta-sitosterol and ferulic acid. Beta-sitosterol is a plant sterol with a structure similar to cholesterol, while ferulic acid is a hydroxycinnamic acid found in plant cell walls. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering properties .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Sitosteryl ferulate can be synthesized through esterification reactions. One common method involves the reaction of beta-sitosterol with ferulic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the extraction of beta-sitosterol from plant sources such as soybeans, rice bran, or corn oil. Ferulic acid can be obtained from sources like rice bran or synthesized chemically. The esterification process is then scaled up using industrial reactors, ensuring optimal reaction conditions for high yield and purity .

化学反应分析

Types of Reactions: Beta-Sitosteryl ferulate undergoes various chemical reactions, including:

Oxidation: The ferulate moiety can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The ester bond can be reduced to yield beta-sitosterol and ferulic acid.

Hydrolysis: Acidic or basic hydrolysis can break the ester bond, releasing beta-sitosterol and ferulic acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of ferulic acid.

Reduction: Beta-sitosterol and ferulic acid.

Hydrolysis: Beta-sitosterol and ferulic acid.

科学研究应用

Antioxidant Properties

Beta-sitosteryl ferulate exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative damage. This property suggests potential applications in:

- Cardiovascular Health : Limited studies have explored its role in maintaining cardiovascular health by reducing oxidative stress and inflammation.

- Cancer Research : Its antioxidant properties may contribute to anticancer effects, as studies have shown it can inhibit the proliferation of human cancer cells.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of inflammatory bowel diseases (IBD). A study demonstrated that phytosteryl ferulates could inhibit nuclear factor-κB (NF-κB) activity in macrophages, suggesting their potential use in treating colitis induced by dextran sulfate sodium (DSS) in animal models . This opens avenues for:

- Therapeutics for IBD : The anti-inflammatory effects may be harnessed for developing treatments for conditions like Crohn's disease and ulcerative colitis.

Cholesterol Management

Research suggests that this compound may help manage cholesterol levels by inhibiting cholesterol absorption in the intestines. This property could be beneficial for:

- Nutraceutical Formulations : It can be incorporated into dietary supplements aimed at lowering cholesterol and improving lipid profiles.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound, particularly against SARS-CoV-2. In silico binding studies have indicated that this compound may interact with the 3C-like protease of the virus, suggesting its possible application as a therapeutic agent against COVID-19 . This application is particularly relevant given the ongoing need for effective antiviral treatments.

Nutraceutical Development

This compound is being studied for its role in managing metabolic syndrome components such as dyslipidemia and insulin resistance. A study involving rat models indicated that nutraceuticals containing beta-sitosterol and ferulic acid could improve metabolic health when administered alongside atorvastatin, a common hypolipidemic drug . This suggests:

- Formulation of Functional Foods : The compound could be used to create functional foods or supplements aimed at preventing or managing metabolic disorders.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound can also be explored for cosmetic applications, particularly in formulations aimed at skin protection and anti-aging products.

Summary Table of Applications

作用机制

The mechanism of action of beta-sitosteryl ferulate involves several pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.

相似化合物的比较

Beta-Sitosterol: A phytosterol with similar cholesterol-lowering properties but lacks the antioxidant benefits of ferulic acid.

Ferulic Acid: An antioxidant with anti-inflammatory properties but does not have the cholesterol-lowering effects of beta-sitosterol.

Gamma-Oryzanol: A mixture of ferulic acid esters with sterols and triterpenoids, offering combined antioxidant and cholesterol-lowering benefits.

Uniqueness: Beta-Sitosteryl ferulate is unique in that it combines the benefits of both beta-sitosterol and ferulic acid, providing a synergistic effect that enhances its overall health benefits. This makes it a valuable compound for various applications in medicine, nutrition, and cosmetics .

生物活性

Beta-sitosteryl ferulate (BSF) is a phytosterol ester derived from beta-sitosterol and ferulic acid, known for its potential health benefits and applications in various fields, including pharmaceuticals and nutraceuticals. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and cholesterol-lowering effects.

Structural Characteristics

This compound is characterized by its unique structure, which combines the properties of both beta-sitosterol, a common plant sterol, and ferulic acid, a phenolic compound. The esterification reaction between these two components results in a compound that exhibits enhanced bioactivity compared to its individual constituents.

Antioxidant Activity

One of the most significant biological activities of BSF is its antioxidant capacity. Research indicates that BSF can effectively scavenge free radicals, thereby reducing oxidative stress within biological systems. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (DPPH) μmol/L | IC50 (ABTS) μmol/L |

|---|---|---|

| This compound | 78.3 | 106.7 |

| Ferulic Acid | 161.6 | 71.3 |

| Beta-Sitosterol | 55.8 | 71.3 |

The data shows that BSF has a lower IC50 value for DPPH scavenging compared to ferulic acid, indicating stronger antioxidant activity .

Anti-inflammatory Effects

BSF has also been studied for its anti-inflammatory properties. It appears to modulate cellular pathways involved in inflammation, potentially inhibiting the expression of pro-inflammatory cytokines. This effect may be beneficial in managing conditions characterized by chronic inflammation, such as arthritis and metabolic syndrome.

Cholesterol Management

Another notable biological activity of this compound is its role in cholesterol management. Studies suggest that BSF can inhibit the absorption of cholesterol in the intestines, which may contribute to lower serum cholesterol levels. This property makes it a candidate for dietary supplements aimed at improving lipid profiles and reducing cardiovascular risk.

Case Studies and Research Findings

- Antioxidant and Antiproliferative Activities : A study investigated the effects of BSF on human cancer cell lines, demonstrating significant antiproliferative effects alongside its antioxidant properties. The findings suggest that BSF may have potential as an adjunct therapy in cancer treatment .

- Metabolic Syndrome Management : In a rat model induced with metabolic syndrome through a high-fructose diet, BSF was administered alongside atorvastatin. The results indicated that BSF could enhance the lipid-lowering effects of atorvastatin while also improving overall metabolic parameters .

- Antiviral Potential : Recent studies have explored the antiviral activity of BSF against SARS-CoV-2 protease, suggesting its potential as a therapeutic agent during viral infections .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSJNZGMHNWOS-OJJOFZOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872335 | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

286011-30-1, 4952-28-7 | |

| Record name | beta-Sitosteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286011301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-SITOSTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sitosteryl ferulate?

A1: Sitosteryl ferulate has a molecular formula of C40H58O4 and a molecular weight of 602.87 g/mol. [, ]

Q2: What spectroscopic data is available for sitosteryl ferulate?

A2: Mass spectrometry has been extensively used to characterize sitosteryl ferulate. Key fragment ions are observed at m/z 396 (M-194) and m/z 194, corresponding to the loss of ferulic acid. [] NMR studies have also been conducted, particularly on the purified compound and its derivatives. [, , ] UV spectroscopy shows a characteristic absorption maximum at 327 nm. []

Q3: Does sitosteryl ferulate impact inflammatory processes?

A3: Research indicates that sitosteryl ferulate exhibits anti-inflammatory effects by inhibiting the NLRP3 inflammasome. [] This inhibition is thought to occur through the suppression of caspase-1 activity, ultimately leading to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. [, ]

Q4: What is the role of sitosteryl ferulate in lipid metabolism?

A4: While specific mechanisms remain under investigation, sitosteryl ferulate, along with other components of γ-oryzanol, has been linked to beneficial effects on lipid profiles, including cholesterol-lowering properties. [, ] Further research is needed to fully understand the underlying mechanisms.

Q5: What are the primary sources of sitosteryl ferulate?

A5: Sitosteryl ferulate is primarily found in rice bran oil, where it exists as a component of γ-oryzanol. [, , , , , , , ] Other cereal grains, like rye and wheat, also contain sitosteryl ferulate, with higher concentrations found in their bran fractions. []

Q6: How is sitosteryl ferulate typically extracted and purified?

A6: Sitosteryl ferulate can be extracted from rice bran oil using various techniques. One common method involves a multi-step process: initial extraction with solvents like hexane or chloroform:methanol, followed by purification using preparative scale HPLC or other chromatographic methods. [, , ]

Q7: What analytical techniques are used to quantify and characterize sitosteryl ferulate?

A7: Various analytical methods are employed to analyze sitosteryl ferulate, including:

- HPLC: This is a primary method for both separation and quantification of sitosteryl ferulate in rice bran oil and other matrices. [, , , , , ]

- GC-MS: This technique is particularly useful for the identification and structural confirmation of sitosteryl ferulate, often after derivatization into trimethylsilyl ethers. [, ]

- TLC: While less common for quantification, TLC, including reversed-phase TLC, can be used for separation and preliminary analysis of sitosteryl ferulate in mixtures. [, ]

- UV Spectroscopy: This method allows for the quick detection of ferulates based on their characteristic absorption maxima, but it may not be specific enough for complex samples. [, ]

Q8: What are the potential applications of sitosteryl ferulate?

A8: Sitosteryl ferulate, due to its reported bioactivities, holds potential for applications in various fields:

- Functional Foods and Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for incorporation into functional foods and dietary supplements. [, , , , ]

- Cosmetics: Sitosteryl ferulate's potential benefits for skin health, including antioxidant and tyrosinase-stimulating activities, suggest its possible use in cosmetic formulations. []

- Pharmaceuticals: While further research is needed, the anti-inflammatory and potential anti-cancer effects of sitosteryl ferulate warrant further investigation for pharmaceutical development. [, , , ]

Q9: What is known about the safety and toxicity of sitosteryl ferulate?

A9: While generally recognized as safe (GRAS) when consumed as part of a balanced diet, specific toxicological studies on sitosteryl ferulate are limited. [, ] Further research is needed to fully elucidate its safety profile, particularly at higher doses potentially used in supplement or pharmaceutical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。